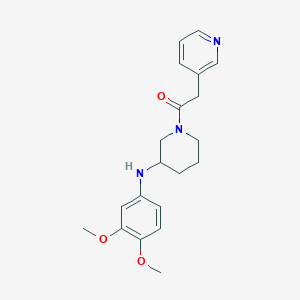![molecular formula C23H15N5O2 B6082837 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazo[1,2-b][1,2,4]triazine family, which contains a fused tricyclic ring system.
Mécanisme D'action
The mechanism of action of 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. It targets the DNA of cancer cells, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the activity of enzymes such as topoisomerase II, which are critical for DNA replication and repair.
Biochemical and Physiological Effects
In addition to its anticancer activity, 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been shown to have other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has neuroprotective properties, protecting neurons from oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine in lab experiments is its high potency and selectivity against cancer cells. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion
In conclusion, 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a promising chemical compound that has shown significant potential in scientific research. Its anticancer activity, anti-inflammatory properties, and neuroprotective effects make it a valuable tool for researchers in various fields. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves the reaction of 2,4-diphenyl-1H-imidazole-5-carbaldehyde with 3-nitrobenzohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methyl-2-pyrrolidone at elevated temperatures. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Propriétés
IUPAC Name |
6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2/c29-28(30)19-13-7-12-18(14-19)20-15-27-23(24-20)25-21(16-8-3-1-4-9-16)22(26-27)17-10-5-2-6-11-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFSQLRRJKLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)
![6-amino-5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6082778.png)
![5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6082786.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6082800.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6082817.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(4-methoxyphenyl)-N-methylethanamine](/img/structure/B6082818.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B6082827.png)
![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)